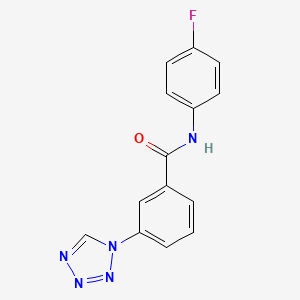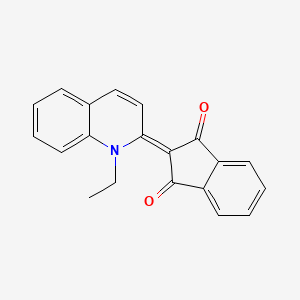
2-(1-ethylquinolin-2-ylidene)indene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-ethylquinolin-2-ylidene)indene-1,3-dione is an organic compound that belongs to the class of indandione derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization. The structure of this compound consists of an indene-1,3-dione core with a 1-ethylquinolin-2-ylidene substituent, making it a versatile building block for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethylquinolin-2-ylidene)indene-1,3-dione typically involves the condensation of indane-1,3-dione with 1-ethylquinoline-2-carbaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-(1-ethylquinolin-2-ylidene)indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or methylene groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Hydroxyl or methylene derivatives of the indane-1,3-dione core.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(1-ethylquinolin-2-ylidene)indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 2-(1-ethylquinolin-2-ylidene)indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in organic electronic materials. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties and applications.
1-ethylquinoline-2-carbaldehyde: A precursor used in the synthesis of 2-(1-ethylquinolin-2-ylidene)indene-1,3-dione.
2-arylidene-indan-1,3-dione derivatives: These compounds have similar structures and are used in various scientific and industrial applications.
Uniqueness
This compound is unique due to its specific combination of an indane-1,3-dione core and a 1-ethylquinolin-2-ylidene substituent. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-(1-ethylquinolin-2-ylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c1-2-21-16-10-6-3-7-13(16)11-12-17(21)18-19(22)14-8-4-5-9-15(14)20(18)23/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRJOMGZWVKEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C(=O)C3=CC=CC=C3C2=O)C=CC4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
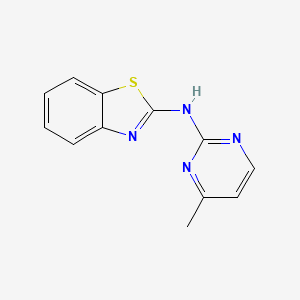
![4-[[3-(4-Chlorophenoxy)phenyl]methyl]thiomorpholine](/img/structure/B5888993.png)
![N-{3-[(3-acetylphenyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B5888995.png)
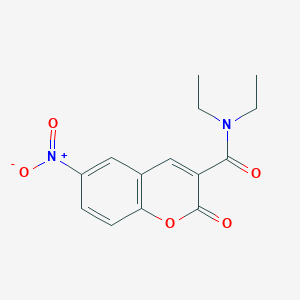
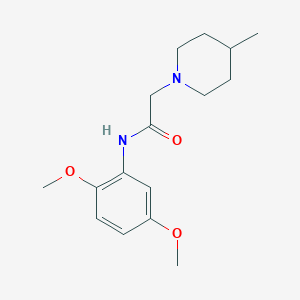
![ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5889026.png)
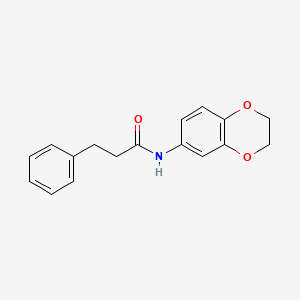
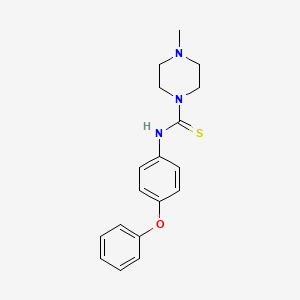
![N-[2-(dimethylamino)ethyl]-N'-(3,5-dimethylphenyl)thiourea](/img/structure/B5889045.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5889052.png)
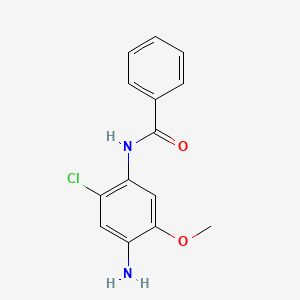
![N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B5889072.png)

